molecular formula C11H19NO B1490713 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one CAS No. 1174219-87-4

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

Cat. No.: B1490713
CAS No.: 1174219-87-4
M. Wt: 181.27 g/mol
InChI Key: WCSFWFSXBSMKMY-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₂H₂₄O₂ It is a derivative of cyclohexanone with a pyrrolidinyl group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1-methylpyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with 1-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is structurally similar to other cyclohexanone derivatives and pyrrolidine derivatives. Some similar compounds include:

  • 2-(1-Cyclohexenyl)cyclohexanone: A cyclohexanone derivative with a different substituent.

  • Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: A cyclohexanol derivative with a pyrrolidinyl group.

Uniqueness: The presence of the methyl group on the pyrrolidinyl ring distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.

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Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFWFSXBSMKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 2
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 3
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 4
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 5
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

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